molecular formula C16H10INO B6337634 (2-Iodophenyl)(quinolin-3-yl)methanone CAS No. 1187170-84-8

(2-Iodophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337634
CAS No.: 1187170-84-8
M. Wt: 359.16 g/mol
InChI Key: OOUCKOMYTTUTES-UHFFFAOYSA-N
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Description

(2-Iodophenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C16H10INO It is a derivative of quinoline and iodobenzene, featuring a methanone group bridging the two aromatic systems

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodophenyl)(quinolin-3-yl)methanone typically involves the coupling of 2-iodobenzoyl chloride with quinoline under specific reaction conditions. One common method is the Ullmann-type coupling reaction, where the nucleophilic substitution of a halogen (in this case, iodine) from 2-iodobenzoyl chloride with a quinoline derivative occurs in the presence of a copper catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar coupling techniques. The use of continuous flow reactors can enhance the efficiency and yield of the product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methylene group, yielding (2-iodophenyl)(quinolin-3-yl)methane.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: (2-Iodophenyl)(quinolin-3-yl)methane.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

(2-Iodophenyl)(quinolin-3-yl)methanone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Iodophenyl)(quinolin-3-yl)methanone is unique due to its combination of quinoline and iodobenzene, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industrial processes.

Properties

IUPAC Name

(2-iodophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUCKOMYTTUTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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